N-Phenylpyrrolidine-1-sulfonamide
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Overview
Description
N-Phenylpyrrolidine-1-sulfonamide: is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyrrolidine ring with a phenyl substituent. This compound is part of a broader class of sulfonamides, which have significant applications in pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidative Coupling of Thiols and Amines: One of the efficient methods for synthesizing sulfonamides involves the oxidative coupling of thiols and amines.
S-N Coupling: Another method involves the direct coupling of sulfonic acids or their sodium salts with amines under microwave irradiation.
Industrial Production Methods: Industrial production of N-Phenylpyrrolidine-1-sulfonamide typically involves the use of readily available low-cost commodity chemicals such as thiols and amines. The process is optimized to ensure high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidative Reagents: Hydrogen peroxide (H₂O₂), sulfuryl chloride (SOCl₂), and N-chlorosuccinimide (NCS) are commonly used in oxidation reactions.
Substitution Reagents: Various amines and sodium azide are used in substitution reactions.
Major Products: The major products formed from these reactions include sulfonyl chlorides and sulfonyl azides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
N-Phenylpyrrolidine-1-sulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-Phenylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides are known to inhibit bacterial enzyme dihydropteroate synthetase, which is crucial for folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .
Comparison with Similar Compounds
Sulfonimidates: These compounds share a similar sulfur-nitrogen bond structure and are used as intermediates in the synthesis of other organosulfur compounds.
Pyrrolidine Derivatives: Compounds such as pyrrolizines and pyrrolidine-2,5-diones are structurally related and have similar applications in medicinal chemistry.
Uniqueness: N-Phenylpyrrolidine-1-sulfonamide is unique due to its specific combination of a sulfonamide group with a pyrrolidine ring and a phenyl substituent. This structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Biological Activity
N-Phenylpyrrolidine-1-sulfonamide is a compound belonging to the sulfonamide class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of Sulfonamides
Sulfonamides are a well-established class of antibiotics that exhibit a wide range of pharmacological activities. They primarily act by inhibiting bacterial folate synthesis, which is crucial for DNA replication and cell division. The mechanism involves competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, leading to bacteriostatic effects rather than bactericidal ones .
Antibacterial Activity
This compound has demonstrated significant antibacterial properties against various strains of bacteria. Its efficacy is often enhanced by structural modifications that increase its ability to penetrate bacterial membranes and inhibit essential metabolic pathways. Studies have shown that derivatives with electron-withdrawing groups exhibit increased antibacterial activity .
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 4 µg/mL |
N-(4-Nitrophenyl)pyrrolidine-1-sulfonamide | Escherichia coli | 2 µg/mL |
N-(3-Chlorophenyl)pyrrolidine-1-sulfonamide | Nocardia spp. | 8 µg/mL |
Anti-inflammatory Properties
Recent studies have indicated that this compound exhibits anti-inflammatory activity by modulating cytokine production. Specifically, it has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) in murine macrophages stimulated with lipopolysaccharide (LPS). This inhibition is comparable to that of established anti-inflammatory agents such as thalidomide .
Figure 1: Inhibition of TNF-α Production
Inhibition of TNF-α Production
Antiviral Activity
Emerging research highlights the potential antiviral properties of sulfonamides, including this compound. Compounds in this class have been investigated for their ability to inhibit viral glycoproteins, making them promising candidates for antiviral drug development against viruses such as coxsackievirus B and avian influenza viruses .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of various sulfonamide derivatives, including this compound, against resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 4 µg/mL .
- Inflammation Model : In an in vivo model using LPS-induced pulmonary inflammation, administration of this compound resulted in a marked decrease in neutrophil infiltration and TNF-α levels in lung tissues, suggesting its potential as an anti-inflammatory agent .
- Antiviral Screening : A recent investigation into the antiviral activity of sulfonamides showed that this compound inhibited viral entry mechanisms in cell cultures infected with coxsackievirus B, indicating its potential role in antiviral therapy .
Properties
Molecular Formula |
C10H14N2O2S |
---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
N-phenylpyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c13-15(14,12-8-4-5-9-12)11-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 |
InChI Key |
UBFFWQNKFRRZHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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